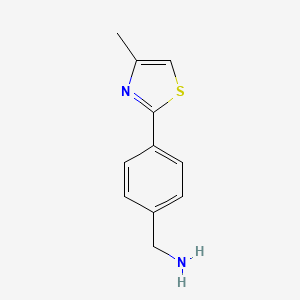

4-(4-Methyl-thiazol-2-yl)-benzylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

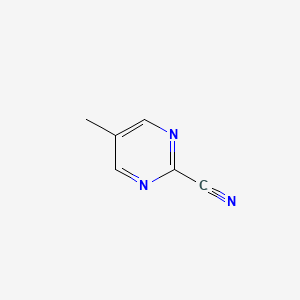

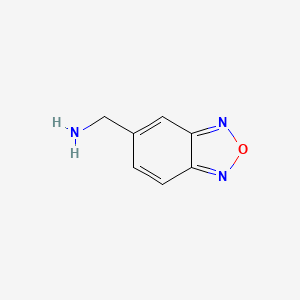

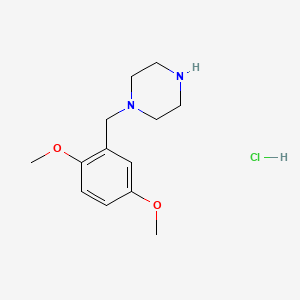

4-(4-Methyl-thiazol-2-yl)-benzylamine is a compound that belongs to the class of organic compounds known as benzylamines, which are characterized by a benzene ring attached to an amine group. In this particular molecule, the benzene ring is further substituted with a 4-methyl-thiazol-2-yl group, indicating the presence of a thiazole ring, a heterocyclic compound containing both sulfur and nitrogen within the ring structure.

Synthesis Analysis

The synthesis of thiazole derivatives, such as 4-(4-Methyl-thiazol-2-yl)-benzylamine, often involves the functionalization of arylamines. A novel method for synthesizing 2-substituted benzothiazoles from N-substituted arylamines and elemental sulfur has been developed, which proceeds via double C-S bond formation through C-H bond functionalization under metal-free conditions . This approach is atom economic and environmentally friendly, suggesting a potential pathway for the synthesis of 4-(4-Methyl-thiazol-2-yl)-benzylamine.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques and theoretical calculations. For instance, the molecular geometry of related thiazole compounds has been optimized using density functional theory (DFT) methods, and the results are in good agreement with experimental data . Such studies provide insights into the electronic structure, hydrogen bonding sites, and molecular electrostatic potential, which are crucial for understanding the reactivity and interactions of the molecule.

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions. For example, 4-(benzo[d]thiazol-2-yl)benzenamine, a related compound, has been used to synthesize thiazolidin-4-one derivatives through a reaction with substituted benzaldehydes followed by cyclocondensation with 2-meraptoacetic acid . Additionally, reactions with aryl isothiocyanates and subsequent cyclization with acid can yield oxadiazinane-thiones and triazinane-thiones . These reactions demonstrate the versatility of thiazole derivatives in forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be extensively studied through spectroscopic methods and crystallography. Compounds such as ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate have been characterized by FTIR, NMR, and X-ray diffraction, with their properties further investigated by DFT quantum chemical methods . The solvent effects on molecular aggregation have also been studied, revealing the influence of substituent groups on molecule aggregation interactions . Additionally, the thermal behavior of these compounds can be summarized using TG/DTA thermograms .

科学的研究の応用

1. Drug Discovery and Synthesis

- 4-(4-Methyl-thiazol-2-yl)-benzylamine is utilized as a building block in drug discovery, offering opportunities for chemical space exploration around the molecule as a ligand for targeted therapies (Durcik et al., 2020).

- It serves as a precursor in the synthesis of various compounds, showcasing its versatility in synthetic chemistry (Uma et al., 2018).

2. Antimicrobial Properties

- Several derivatives of 4-(4-Methyl-thiazol-2-yl)-benzylamine exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents (Shelke et al., 2014).

3. Enzyme Inhibition and Anti-Inflammatory Activities

- Compounds containing 4-(4-Methyl-thiazol-2-yl)-benzylamine show potential as enzyme inhibitors and possess anti-inflammatory properties, which could have therapeutic applications (Smelcerovic et al., 2015).

4. Anticancer Research

- Derivatives of this compound have been explored for their potential anticancer properties, showing promise against specific cancer cell lines (Nofal et al., 2014).

5. Photovoltaic Applications

- Some studies have investigated the use of 4-(4-Methyl-thiazol-2-yl)-benzylamine derivatives in the development of organic solar cells, highlighting its potential in renewable energy technologies (Wu et al., 2009).

特性

IUPAC Name |

[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-7-14-11(13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNURMQVBNZKLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methyl-thiazol-2-yl)-benzylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)

![(2R)-2-([[(4-Chlorophenyl)amino]carbonyl]amino)propanoic acid](/img/structure/B1321117.png)